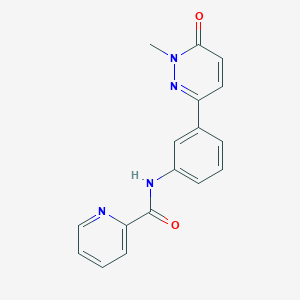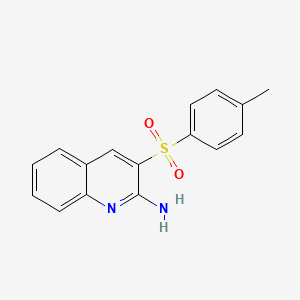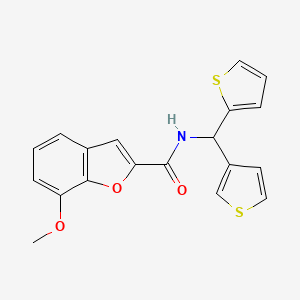
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H9Cl3N2O2 and its molecular weight is 331.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds, including those derived from pyridine, play a significant role in medicinal chemistry due to their diverse biological activities. For example, the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, has been reported, with these compounds demonstrating anti-inflammatory and analgesic activities. This suggests the potential for compounds like 5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide to serve as precursors or active ingredients in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Polymeric Materials and Nanotechnology
Pyridine derivatives also find applications in the synthesis of advanced polymeric materials. Research into new polyamides based on pyridine and aromatic diamines has contributed to the development of materials with potential applications in nanotechnology, electronics, and materials science. These polymers exhibit high yield, thermal stability, and solubility in polar solvents, indicating their suitability for various industrial applications (K. Faghihi & Zohreh Mozaffari, 2008).
Agricultural Chemistry and Pest Management
In the realm of agricultural chemistry, pyridine derivatives have been explored for their insecticidal properties. Studies on pyridine compounds against pests, such as the cowpea aphid, demonstrate the potential of these compounds to be developed into effective insecticides. This application is particularly relevant for compounds with specific functional groups that enhance their activity and selectivity towards target pests (E. A. Bakhite et al., 2014).
Electrochromic Materials and Electronic Applications
The development of electrochromic materials utilizing pyridine derivatives has been a focus of research, aiming at applications in smart windows, displays, and energy-efficient lighting. Novel aromatic polyamides incorporating pyridine units have shown promising electrochromic properties, suggesting the potential for the design of advanced materials for electronic and optoelectronic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Propriétés
IUPAC Name |
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-11-3-2-8(14)5-10(11)18-13(19)7-4-9(15)12(16)17-6-7/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCORRPCIYCBALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)

![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)



![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2679186.png)

![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)

![7-cyclopropyl-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2679194.png)

